5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMHMJWQHZUPBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine from 5-bromo-7-nitroindoline
Executive Summary
The synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine (Product) from 5-bromo-7-nitroindoline (Starting Material) presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (
While catalytic hydrogenation (Pd/C,
-
Iron-Mediated Reduction (Fe/NH
Cl): The preferred "Gold Standard" for scalability and selectivity. -
Stannous Chloride Reduction (SnCl
): A viable alternative for small-scale discovery chemistry.
Critical Design Considerations
The Chemoselectivity Paradox
The primary failure mode in this synthesis is the formation of 7-aminoindoline (des-bromo impurity). The bond dissociation energy of
Thermodynamic Hierarchy of Reduction:
- (Facile, exothermic)
- (Competes under catalytic hydrogenation)
-
Indoline Ring Dehydrogenation
Indole (Possible under forcing conditions with Pd)
To bypass this, we utilize Single Electron Transfer (SET) mechanisms (Metals: Fe, Sn, Zn) rather than catalytic surface hydrogenation.
Decision Matrix: Selecting the Right Reductant
Figure 1: Decision logic for selecting the reduction methodology based on substrate functionality.
Primary Protocol: Iron-Ammonium Chloride Reduction
Status: Validated | Scale: Gram to Multigram | Selectivity: >99%
This method utilizes zero-valent iron (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 5-Bromo-7-nitroindoline | 1.0 | Limiting Reagent |
| Iron Powder (325 mesh) | 5.0 - 6.0 | Reductant (Surface area critical) |
| Ammonium Chloride | 5.0 - 6.0 | Electrolyte / Buffered Proton Source |
| Ethanol / Water (4:1) | 10-15 vol | Solvent System |
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5-bromo-7-nitroindoline (1.0 equiv) in Ethanol (8 volumes).
-
Activation: Add Water (2 volumes) and Ammonium Chloride (5.0 equiv). Stir for 5 minutes at room temperature to ensure partial dissolution of the salt.
-
Addition: Add Iron Powder (5.0 equiv) in a single portion.
-
Note: Use fine powder (325 mesh) to maximize surface contact.
-
-
Reaction: Heat the suspension to a vigorous Reflux (approx. 75-80°C) .
-
Monitoring: Check TLC or LCMS every 30 minutes. The reaction typically completes in 1–3 hours .[1]
-
Endpoint: Disappearance of the yellow nitro starting material; appearance of the fluorescent blue/purple amine spot (under UV).
-
-
Hot Filtration (Critical): While the reaction mixture is still hot , filter it through a pad of Celite® (diatomaceous earth) to remove iron oxide sludge.
-
Why Hot? The product may precipitate if the solution cools during filtration.
-
Wash: Rinse the Celite pad with hot ethanol (2 volumes) to recover trapped product.
-
-
Workup:
Workflow Diagram
Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction.
Alternative Protocol: Stannous Chloride ( )
Status: Alternative | Scale: <1g | Note: Messy workup
Use this method if Iron is unavailable or if the substrate is insoluble in aqueous ethanol.
-
Dissolution: Dissolve starting material (1.0 equiv) in Ethyl Acetate or Ethanol .
-
Addition: Add
(5.0 equiv). -
Reaction: Stir at room temperature (or mild heat 50°C) for 4–12 hours.
-
Workup (The "Tin Curse"):
-
Dilute with EtOAc.
-
Neutralization: Slowly add saturated
or 1M NaOH. -
Emulsion Control: Tin salts form a thick emulsion. Filter the entire biphasic mixture through Celite to break the emulsion, then separate layers.
-
Analytical Validation
| Analytical Method | Expected Result |
| Appearance | Off-white to light brown solid. (Amines oxidize slowly in air; store under |
| LC-MS (ESI+) | [M+H]+ = 213.0 / 215.0 . (Characteristic 1:1 bromine isotope pattern). |
| 1H NMR (DMSO-d6) | Nitro (SM): Signals at |
| TLC ( | Product is more polar than starting material. (Eluent: 30% EtOAc/Hexane). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Iron surface passivation (oxidation). | Add 1-2 drops of conc. HCl to "activate" the iron surface. Ensure vigorous stirring (mechanical stirring recommended for >10g). |
| Debromination (M-Br loss) | Trace Pd contamination or excessive heat with active metals. | Ensure glassware is free of Pd residues. Stick to Fe/NH4Cl; avoid Zn/HCl (too aggressive). |
| Low Yield (Trapped in Cake) | Product precipitated in Celite. | Perform filtration while the solution is near boiling. Wash cake copiously with hot EtOAc or MeOH. |
| Oxidation (Darkening) | Air-sensitive aniline. | Perform workup quickly. Store product in the dark at -20°C. |
References
-
General Nitro Reduction with Fe/NH4Cl
-
Selective Reduction in Presence of Halogens (Patent Grounding)
-
Source: WO2014149164 (Example 4).[2] "Synthesis of halogenated amino-aromatics via Fe/NH4Cl."
- URL
-
-
Starting Material Data (5-Bromo-7-nitroindoline)
- Source: PubChem Compound Summary for CID 3018911.
-
URL:[Link]
- Comparison of Reduction Methods (Review): Source: BenchChem. "Selective reduction of nitro group without affecting other functional groups."
Sources
Technical Note: Regioselective N-Alkylation Strategies for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Topic: Procedure for N-alkylation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary & Strategic Analysis
5-Bromo-2,3-dihydro-1H-indol-7-ylamine (also known as 5-bromo-7-aminoindoline) is a high-value scaffold in the synthesis of BCL-2 inhibitors (e.g., Venetoclax analogs) and kinase inhibitors.[1] Its structure presents a critical chemoselectivity challenge: the presence of two distinct nucleophilic nitrogen atoms.
-
N1 (Endocyclic, Secondary Amine): Part of the indoline ring. Generally more basic (
) and sterically constrained.[1] -
N7 (Exocyclic, Primary Amine): An aniline derivative. Less basic (
) due to resonance with the aromatic ring and the electron-withdrawing effect of the C5-Bromine.[1]
The Challenge: Direct alkylation with alkyl halides often leads to an uncontrollable mixture of N1-alkylated, N7-alkylated, and poly-alkylated products.[1]
The Solution: This guide details two distinct protocols based on the target site:
-
Protocol A (Target: N7-Amine): Utilizes Reductive Amination to achieve high selectivity for the exocyclic amine without protecting the N1 position.[1]
-
Protocol B (Target: N1-Indoline): Utilizes Base-Mediated SN2 Alkylation under controlled conditions to favor the more nucleophilic secondary amine.[1]
Decision Logic & Reaction Pathway
Figure 1: Decision matrix for regioselective alkylation based on nucleophilic hierarchy.
Protocol A: Selective N7-Alkylation (Reductive Amination)
Objective: Mono-alkylation of the exocyclic primary amine (N7) while leaving the N1 secondary amine intact.[1] Mechanism: Formation of a reversible imine at the primary N7 (which forms faster than the iminium at the sterically hindered secondary N1) followed by in-situ reduction.[1]
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role | Grade |
| 5-Bromo-7-aminoindoline | 1.0 | Substrate | >97% HPLC |
| Aldehyde (R-CHO) | 1.1 | Electrophile | Reagent Grade |
| NaBH(OAc)3 | 1.5 - 2.0 | Reducing Agent | 95%+ |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Glacial |
| DCE or DCM | Solvent | Medium | Anhydrous |
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-7-aminoindoline (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Concentration: 0.1 M].
-
Imine Formation: Add the appropriate Aldehyde (1.1 equiv).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) portion-wise over 10 minutes.
-
Why STAB? It is milder than NaBH4 and will not reduce the aldehyde or ketone before it forms the imine, preventing side reactions.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H: ~213/215) and formation of product (M+H: 213 + R).[1]
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3 (slow addition, gas evolution).
-
Extract with DCM (3x).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: Flash Column Chromatography (Hexanes/EtOAc). The N7-alkylated product is typically less polar than the primary amine.[1]
Protocol B: Selective N1-Alkylation (Base-Mediated SN2)
Objective: Alkylation of the indoline nitrogen (N1).[1] Mechanism: The N1 nitrogen is part of the saturated ring system and behaves more like a secondary alkyl amine than the N7 aniline.[1] Under basic conditions, it is more nucleophilic.
Materials & Reagents
| Reagent | Equiv.[1][2][3] | Role |
| 5-Bromo-7-aminoindoline | 1.0 | Substrate |
| Alkyl Halide (R-X) | 1.0 - 1.1 | Electrophile |
| K2CO3 or NaH | 1.5 - 2.0 | Base |
| DMF or CH3CN | Solvent | Medium |
Step-by-Step Methodology
-
Preparation: Dissolve 5-Bromo-7-aminoindoline (1.0 equiv) in anhydrous DMF [0.2 M].
-
Deprotonation (Optional but recommended for NaH):
-
Method 1 (Mild - K2CO3): Add K2CO3 (2.0 equiv) and stir at RT for 15 mins.
-
Method 2 (Strong - NaH): Cool to 0°C, add NaH (60% dispersion, 1.2 equiv), stir for 30 mins. Note: NaH may deprotonate N7 as well, leading to bis-alkylation. Use K2CO3 for better N1 selectivity.
-
-
Alkylation: Add Alkyl Halide (1.0 equiv) dropwise.
-
Control: Do not use excess alkyl halide. The N7 amine is still nucleophilic and will react if excess electrophile is present.[1]
-
-
Reaction: Stir at RT (for reactive halides like MeI, BnBr) or heat to 60°C (for less reactive halides).
-
Monitoring: Check TLC/LC-MS. N1-alkylation usually causes a significant lipophilic shift.[1]
-
Workup: Dilute with water/ice. Extract with EtOAc.[1] Wash with LiCl solution (5%) to remove DMF.
Analytical Validation & QC
| Parameter | N7-Alkylated Product | N1-Alkylated Product |
| 1H NMR (Diagnostic) | N7-H appears as a broad singlet/triplet (coupling to alkyl CH2) around 4.0-5.5 ppm.[1] N1-H signal disappears if N1 is alkylated.[1] | N1-CH2 protons often appear upfield (3.0-4.0 ppm).[1] N7-NH2 remains as a broad singlet (approx 2H integration).[1] |
| Chemoselectivity | NOESY correlation between Alkyl group and C6-H suggests N7 substitution.[1] | NOESY correlation between Alkyl group and C2-H/C7a suggests N1 substitution.[1] |
| LC-MS Pattern | Mono-alkylation mass (+R).[1] | Mono-alkylation mass (+R).[1] |
Troubleshooting & Optimization
-
Issue: Over-alkylation (Bis-alkylation at N7 or N1+N7).
-
Fix: Switch to Protocol A (Reductive Amination) using a ketone instead of an aldehyde to increase steric bulk, or strictly limit Alkyl Halide to 0.9 equiv in Protocol B.
-
-
Issue: Low Conversion in Protocol A.
-
Fix: Add molecular sieves (4Å) to the reaction mixture during the imine formation step to scavenge water.[1]
-
-
Issue: Regioselectivity failure in Protocol B.
-
Fix: If N7 is reacting competitively with N1, protect N7 first using Boc-anhydride (1.0 eq, often selects for the primary amine over secondary in the absence of base), then alkylate N1, then deprotect (TFA).
-
References
-
General Reactivity of Aminoindoles: Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation. Organic Letters (2024). [1]
-
Indoline Synthesis & Functionalization: Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis. J. Am. Chem. Soc. (2015).[4] [1]
- Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.
-
Compound Data: 5-Bromo-7-nitroindoline (Precursor/Analog) Reactivity Data. PubChem CID 3018911.[5] [1]
Sources
- 1. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Regioselective Indoline Synthesis under Nickel/Photoredox Dual Catalysis [organic-chemistry.org]
- 5. 5-Bromo-7-nitroindoline | C8H7BrN2O2 | CID 3018911 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of 5-Bromo-7-Aminoindoline in Kinase Inhibitor Synthesis
[1]
Executive Summary
In the landscape of kinase inhibitor discovery, the 5-bromo-7-aminoindoline scaffold represents a "privileged structure" offering a unique geometric and electronic profile compared to its fully aromatic indole counterparts.[1] This intermediate provides two orthogonal vectors for diversification:
-
The C7-Amine: A critical handle for constructing hinge-binding motifs (e.g., ureas, amides) that anchor the molecule within the ATP-binding pocket.[1]
-
The C5-Bromine: An excellent electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access the solvent-exposed region or the hydrophobic "gatekeeper" pocket.[1]
This guide details the chemoselective synthesis, handling, and application of this intermediate, focusing on avoiding common pitfalls such as dehalogenation during reduction and regioselectivity issues during functionalization.
Structural Logic & Pharmacophore Design[2]
The utility of 5-bromo-7-aminoindoline lies in its ability to mimic the adenine ring of ATP while offering vectors to probe adjacent pockets.[1]
The "Hinge Binder" Concept
The C7-amine is typically derivatized into a urea or amide. This moiety acts as a hydrogen bond donor/acceptor pair, interacting with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., Glu, Cys, or Met residues).
The Indoline vs. Indole Decision
Unlike the planar indole, the indoline (2,3-dihydroindole) possesses a puckered ring structure due to the
-
Solubility: Indolines generally exhibit higher aqueous solubility than indoles (higher
character). -
Selectivity: The non-planar geometry can induce specific steric clashes in off-target kinases, potentially improving selectivity profiles.
-
Oxidation Potential: Researchers must be aware that indolines can oxidize to indoles under metabolic conditions or rigorous synthetic workups.
Visualization: Structural Vectors
Synthesis Strategy & Workflow
The synthesis typically begins with the commercially available 5-bromo-7-nitroindoline .[1][2] The critical challenge is the chemoselective reduction of the nitro group without debrominating the C5 position. Standard catalytic hydrogenation (Pd/C, H2) is NOT recommended as it frequently leads to hydrodehalogenation (loss of Br).
Recommended Workflow
-
Step 1 (Reduction): Iron-mediated reduction or Stannous Chloride (SnCl2) reduction.
-
Step 2 (Hinge Assembly): Reaction with isocyanates to form ureas (preferred over amides for kinase potency).
-
Step 3 (Tail Extension): Suzuki coupling at C5. Note: Performing Suzuki coupling on the free amine is possible, but yield is often higher if the urea is formed first, or if the amine is protected.
Detailed Experimental Protocols
Protocol A: Chemoselective Reduction (Fe/NH4Cl)
Objective: Reduce the nitro group to an amine while preserving the C5-Bromine bond. Mechanism: Single electron transfer (SET) via Iron(0).
Materials:
-
5-Bromo-7-nitroindoline (1.0 eq)[1]
-
Iron powder (5.0 eq, <10 micron preferred for surface area)
-
Ammonium Chloride (NH4Cl) (5.0 eq)
-
Solvent: Ethanol/Water (4:1 ratio)
Procedure:
-
Dissolve 5-bromo-7-nitroindoline in EtOH/H2O (4:1) in a round-bottom flask.
-
Add NH4Cl and Iron powder.
-
Heat to reflux (approx. 80°C) with vigorous stirring. Note: Vigorous stirring is essential to prevent the iron from clumping.
-
Monitor by TLC (or LC-MS) for disappearance of starting material (typically 1-3 hours).
-
Checkpoint: The product should show a mass of [M+H]+ corresponding to the amine (Br isotope pattern preserved). If dehalogenation occurs, lower the temperature to 60°C.
-
-
Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentrate the filtrate.[3] Partition between Ethyl Acetate and water. Dry organic layer over Na2SO4 and concentrate.
-
Yield: Typically 85-95%. The product, 5-bromo-7-aminoindoline, is air-sensitive (oxidation to purple/black solids) and should be used immediately or stored under Argon at -20°C.[1]
Protocol B: Urea Formation (Hinge Binder Synthesis)
Objective: Create the urea motif using an aryl isocyanate.
Materials:
-
5-Bromo-7-aminoindoline (1.0 eq)[1]
-
Aryl Isocyanate (1.1 eq) (e.g., Phenyl isocyanate)
-
Dichloromethane (DCM) or THF (anhydrous)
-
Base: Pyridine or TEA (optional, usually not needed for isocyanates)
Procedure:
-
Dissolve 5-bromo-7-aminoindoline in anhydrous DCM under Nitrogen.
-
Cool to 0°C.
-
Add the Aryl Isocyanate dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2-12 hours.
-
Observation: The urea product often precipitates out of DCM.
-
Workup: If precipitate forms, filter and wash with cold DCM. If soluble, concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol C: Suzuki-Miyaura Cross-Coupling at C5
Objective: Extend the scaffold into the hydrophobic pocket.[4]
Materials:
-
Urea intermediate (from Protocol B) (1.0 eq)[3]
-
Boronic Acid/Pinacol Ester (1.2 - 1.5 eq)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4
-
Base: Na2CO3 or K2CO3 (2M aqueous solution)
-
Solvent: 1,4-Dioxane or DME[1]
Procedure:
-
Combine the Urea intermediate, Boronic acid, and Base in 1,4-Dioxane.
-
Degas the solution (sparge with Nitrogen for 10 mins).
-
Add the Pd catalyst.[3]
-
Heat to 80-100°C under Nitrogen for 4-16 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Purify via silica gel chromatography.
Data Summary & Troubleshooting
Reduction Conditions Comparison
| Reagent | Conditions | Selectivity (Br retention) | Yield | Notes |
| H2 / Pd-C | MeOH, RT, 1 atm | Poor | Low | High risk of dehalogenation.[1] Avoid. |
| Fe / NH4Cl | EtOH/H2O, Reflux | Excellent | High (>90%) | Green, cheap, robust. Hard to filter on large scale. |
| SnCl2 / HCl | EtOH, Reflux | Excellent | Good (80%) | Acidic conditions may affect acid-sensitive groups. |
| Zn / NH4Cl | MeOH, RT | Good | Moderate | Can be slower than Fe. |
Expert Tips
-
Indoline Oxidation: 5-bromo-7-aminoindoline is electron-rich.[1] If left in solution exposed to air and light, it will oxidize to the corresponding indole or form diazo-tars.[1] Always store as the HCl salt if not using immediately.
-
Regioselectivity: The N1-indoline nitrogen is less nucleophilic than the C7-amine (aniline-like) due to conjugation with the aromatic ring, but it is still reactive.[1] However, in the reaction with isocyanates, the primary C7-amine reacts much faster than the secondary N1-amine. If N1-acylation is observed, lower the temperature to -78°C or protect N1 (e.g., Boc) prior to reduction.[1]
-
Purification: Indoline ureas are often highly crystalline. Recrystallization from EtOH/Water is often superior to column chromatography.
References
-
Reduction of Nitroarenes: Jang, M., et al. "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature."[1][5][6] J. Org.[5][6] Chem.2022 , 87, 2, 910–919.[5][6] Link
-
Indoline Scaffold in Kinase Inhibitors: Roth, G. J., et al. "Nintedanib: From Discovery to the Clinic." J. Med. Chem.2015 , 58, 3, 1053–1063. (Discusses indolinone scaffold chemistry analogous to indoline). Link
-
Isocyanate Reactivity: Knochel, P., et al. "Functionalization of Heterocyclic Compounds." Chem. Rev.2004 , 104, 2453. (General reactivity of amino-heterocycles). Link
-
Suzuki Coupling on Halo-Indoles/Indolines: Zhang, H., et al. "Recent Progress in the Synthesis of Indole Derivatives via Palladium-Catalyzed Cross-Coupling Reactions."[1] Molecules2023 , 28(3), 1365. Link
-
Chemoselective Reduction Protocol: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters1984 , 25, 839-842.[1] Link
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature [organic-chemistry.org]
- 6. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Protecting the 7-Amino Group in 5-Bromoindoline Derivatives: A Guide to Strategic Synthesis
In the landscape of medicinal chemistry and drug development, 5-bromoindoline derivatives are valuable scaffolds for the synthesis of a wide range of biologically active molecules. The presence of a 7-amino group in these structures offers a key handle for further functionalization, enabling the exploration of structure-activity relationships. However, the nucleophilic nature of this primary aromatic amine necessitates a robust protection strategy to ensure chemoselectivity during subsequent synthetic transformations. This guide provides an in-depth analysis of common protecting group strategies for the 7-amino group in 5-bromoindoline derivatives, complete with detailed experimental protocols and the rationale behind their application.
The Strategic Imperative: Why Protect the 7-Amino Group?
The 7-amino group of 5-bromoindoline is a reactive nucleophile and a base.[1] Without protection, it can undergo a variety of undesired reactions, such as acylation, alkylation, or oxidation, when other parts of the molecule are being modified. A protecting group temporarily masks the reactivity of the amino group, allowing for clean and selective reactions at other sites.[2] The ideal protecting group for this purpose should be:
-
Easy to introduce in high yield.
-
Stable to a wide range of reaction conditions.
-
Orthogonal to other protecting groups in the molecule, meaning it can be removed selectively without affecting them.[3]
-
Readily cleaved under mild conditions to regenerate the free amine without degrading the indoline core.
This guide will focus on three widely used and effective protecting groups for the 7-amino-5-bromoindoline scaffold: the tert-butyloxycarbonyl (Boc) group, the benzyloxycarbonyl (Cbz) group, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Carbamate-Based Protection: A Versatile and Reliable Choice
Carbamates are among the most common and reliable protecting groups for amines due to their ease of formation and tunable stability.[2]
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice for amine protection due to its stability to a wide range of non-acidic conditions and its facile removal with acid.[4]
Rationale for Use: The Boc group is particularly useful when subsequent reactions involve nucleophilic or basic conditions. Its removal under acidic conditions is generally clean and high-yielding.
Experimental Protocol: Boc Protection of 7-Amino-5-Bromoindoline
dot
Caption: Workflow for Boc protection of 7-amino-5-bromoindoline.
Materials:
-
7-Amino-5-bromoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-amino-5-bromoindoline (1.0 equiv) in anhydrous THF or DCM (10 mL/mmol of substrate).
-
Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Boc-protected 7-amino-5-bromoindoline.[5]
Experimental Protocol: Boc Deprotection
Caption: Workflow for the hydrogenolytic deprotection of Cbz-protected 7-amino-5-bromoindoline.
Materials:
-
N-Cbz-protected 7-amino-5-bromoindoline
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or a transfer hydrogenation reagent (e.g., ammonium formate, cyclohexene)
-
Celite®
Procedure:
-
Dissolve the N-Cbz-protected 7-amino-5-bromoindoline (1.0 equiv) in methanol or ethanol (20 mL/mmol of substrate).
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon). Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during filtration.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected 7-amino-5-bromoindoline. The byproducts, toluene and carbon dioxide, are volatile and easily removed.
[6]#### 3. 9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is a base-labile protecting group, making it orthogonal to both Boc and Cbz groups. I[7]t is widely used in solid-phase peptide synthesis and is also a valuable tool in solution-phase chemistry.
Rationale for Use: The Fmoc group is ideal for syntheses that require acidic or hydrogenolytic conditions for other transformations. Its removal under mild basic conditions preserves acid-sensitive functionalities.
Experimental Protocol: Fmoc Protection of 7-Amino-5-Bromoindoline
dot
Caption: Workflow for Fmoc protection of 7-amino-5-bromoindoline.
Materials:
-
7-Amino-5-bromoindoline
-
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-amino-5-bromoindoline (1.0 equiv) in a mixture of 1,4-dioxane and aqueous sodium carbonate solution (1:1) (20 mL/mmol of substrate).
-
To the stirred solution, add Fmoc-Cl (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired N-Fmoc-protected compound.
[8][9]Experimental Protocol: Fmoc Deprotection
dot
Caption: Workflow for the basic deprotection of Fmoc-protected 7-amino-5-bromoindoline.
Materials:
-
N-Fmoc-protected 7-amino-5-bromoindoline
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-Fmoc-protected 7-amino-5-bromoindoline (1.0 equiv) in DMF (10 mL/mmol of substrate).
-
Add a 20% solution of piperidine in DMF (v/v) to the reaction mixture.
-
Stir the solution at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and piperidine adducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.
[10][11]### Sulfonamide-Based Protection: A Robust Alternative
Sulfonamides are highly stable protecting groups for amines, resistant to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
[12]Rationale for Use: Sulfonamide protection is ideal for multi-step syntheses where harsh reaction conditions are employed. The choice of the sulfonyl group can also tune the deprotection conditions. For instance, the 2-(trimethylsilyl)ethanesulfonyl (SES) group can be cleaved under mild, fluoride-mediated conditions, offering an orthogonal deprotection strategy.
[13]Experimental Protocol: Benzenesulfonyl Protection of 7-Amino-5-Bromoindoline
Materials:
-
7-Amino-5-bromoindoline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-amino-5-bromoindoline (1.0 equiv) in anhydrous DCM (15 mL/mmol of substrate).
-
Add pyridine (2.0 equiv) to the solution and cool to 0 °C.
-
Slowly add benzenesulfonyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-benzenesulfonyl-protected indoline.
[14]Experimental Protocol: Deprotection of Benzenesulfonamide
Deprotection of simple benzenesulfonamides often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or strong acid at elevated temperatures, which may not be compatible with the 5-bromoindoline scaffold. F[14]or milder deprotection, alternative sulfonyl groups like the nosyl (2-nitrobenzenesulfonyl) or SES group are recommended. Nosyl groups can be cleaved with a thiol and a base, while SES groups are removed with a fluoride source.
| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Deprotection Reagent(s) | Typical Deprotection Conditions | Orthogonality |
| Boc | (Boc)₂O, Base (Et₃N or DMAP) | THF or DCM, RT, 4-12 h | TFA or HCl in Dioxane | DCM, RT, 1-3 h | Stable to base and hydrogenolysis |
| Cbz | Cbz-Cl, Base (NaHCO₃) | Dioxane/H₂O, 0 °C to RT, 4-16 h | H₂, Pd/C | MeOH or EtOH, RT, 2-8 h | Stable to acid and base |
| Fmoc | Fmoc-Cl, Base (NaHCO₃) | Dioxane/H₂O, RT, 2-6 h | 20% Piperidine in DMF | DMF, RT, 0.5-2 h | Stable to acid and hydrogenolysis |
| Benzenesulfonyl | PhSO₂Cl, Pyridine | DCM, 0 °C to RT, 6-18 h | Harsh (e.g., Na/NH₃) | Varies | Very stable |
Conclusion
The selection of a suitable protecting group for the 7-amino group in 5-bromoindoline derivatives is a critical decision in the design of a synthetic route. The choice between Boc, Cbz, Fmoc, or a sulfonyl group should be guided by the planned subsequent reaction conditions to ensure orthogonality and efficient deprotection. The detailed protocols provided in this guide offer a starting point for researchers to develop robust and reliable synthetic strategies for the elaboration of this important class of molecules. Careful optimization of reaction conditions and diligent monitoring of reaction progress are paramount to achieving high yields and purity in the synthesis of these valuable pharmaceutical building blocks.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
ResearchGate. Selective Cleavage of Cbz-Protected Amines | Request PDF. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Reagents and conditions. [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
Chem-Station. Sulfonyl Protective Groups. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups | Request PDF. [Link]
-
Organic Chemistry Portal. Fluorenone synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]
-
ACS Publications. Deprotection of Sulfonyl Aziridines. [Link]
-
PubMed. A mild removal of Fmoc group using sodium azide. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. [Link]
-
PubMed. Selective cleavage of Cbz-protected amines. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]
-
YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
PubMed Central. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. How to perform Fmoc protection using Fmoc-Cl?. [Link]
-
ResearchGate. How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]
-
Royal Society of Chemistry. Experimental Procedures. [Link]
-
MDPI. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. [Link]
-
PubMed Central. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation. [Link]
-
ResearchGate. Recent Advances in the Protection of Amine Functionality: A Review. [Link]
Sources
- 1. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. renyi.hu [renyi.hu]
- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Preventing oxidation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine during storage
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the technical support center for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this compound. In the following sections, we provide in-depth answers to frequently asked questions and troubleshooting guidance to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My vial of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine has changed color from off-white to a brownish or purplish hue. What is happening?
A1: A color change is a primary indicator of product degradation, specifically oxidation. 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, like many aromatic amines and indoline derivatives, is susceptible to oxidation when exposed to atmospheric oxygen. The electron-rich nature of the aromatic ring, further activated by the amino group, makes the molecule prone to losing electrons and forming colored oligomeric or polymeric byproducts. Even trace amounts of oxygen can initiate this process over time.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The three main environmental factors that accelerate the oxidation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine are:
-
Oxygen: Direct exposure to air is the most significant factor.
-
Light: Photons can provide the energy to initiate oxidative reactions, a process known as photo-oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
Q3: What is the chemical basis for the instability of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine?
A3: The instability arises from the inherent chemical properties of the molecule. The 7-amino group is a strong electron-donating group, which increases the electron density of the indoline ring system. This heightened electron density makes the molecule more susceptible to electrophilic attack, including oxidation. While the 5-bromo substituent is electron-withdrawing and can offer some electronic stabilization, the activating effect of the amino group often dominates, making the compound sensitive to oxidative degradation.
Q4: What are the likely oxidation products of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine?
A4: While specific degradation products for this exact molecule require experimental confirmation through techniques like mass spectrometry and NMR, we can predict the likely pathways based on the chemistry of indoles and aromatic amines. Oxidation is likely to occur at the amino group and the indoline ring, potentially leading to the formation of imines, quinone-imines, and ultimately, complex colored polymeric materials. Dimerization and oligomerization of reactive intermediates are common, contributing to the observed color change.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the storage and use of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Discoloration (Yellow, Brown, Purple) | Oxidation due to exposure to air and/or light. | The compound may be partially degraded. Assess purity using an appropriate analytical method (see below). For future use, ensure proper storage under an inert atmosphere and protected from light. |
| Formation of a Precipitate in Solution | Polymerization or formation of insoluble oxidation products. | The solution is likely compromised. Do not use. Prepare fresh solutions and ensure the solvent is deoxygenated. |
| Inconsistent Experimental Results | Degradation of the starting material leading to lower effective concentration and potential interference from byproducts. | Verify the purity of the compound before use. If degradation is confirmed, acquire a new, pure batch and adhere strictly to recommended storage conditions. |
Diagram: Troubleshooting Workflow for Suspected Oxidation
Caption: Decision tree for handling potentially oxidized compound.
Preventative Measures: Recommended Storage and Handling Protocols
To maintain the long-term stability and purity of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, adhere to the following protocols.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[1] |
| Light | Protect from Light (Amber Vial) | Minimizes photo-oxidation.[1] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to air and moisture.[2] |
Step-by-Step Protocol for Aliquoting and Long-Term Storage
-
Equilibration: Before opening, allow the vial of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Perform all manipulations in an inert atmosphere, such as inside a glovebox or using a Schlenk line.[1]
-
Weighing and Aliquoting: Quickly weigh the desired amount of the compound and transfer it to smaller, amber glass vials suitable for single use.
-
Inert Gas Purge: Before sealing, flush each aliquot vial with a gentle stream of dry argon or nitrogen.
-
Sealing: Tightly seal the vials with high-quality, airtight caps. For added protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the aliquoted vials in a freezer at -20°C, ensuring they are shielded from light.
Diagram: Recommended Storage Workflow
Caption: Workflow for optimal storage and handling.
Analytical Methods for Purity Assessment
Regularly assessing the purity of your 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is crucial, especially for sensitive applications.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the preferred technique for quantifying the purity of the compound and detecting degradation products.
-
Principle: This method separates the parent compound from any impurities or degradation products based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Method Development: A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where the parent compound and potential chromophoric degradation products absorb.
-
Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves intentionally degrading the compound under various stress conditions (e.g., oxidative, acidic, basic, thermal, photolytic) to generate degradation products and confirm that the HPLC method can separate them from the parent peak.
Thin-Layer Chromatography (TLC)
TLC is a quick, qualitative method to assess the presence of impurities.
-
Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on a TLC plate. Develop the plate using an appropriate mobile phase system.
-
Interpretation: The appearance of multiple spots, especially colored ones that are not present in a fresh, pure sample, indicates the presence of degradation products.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
Sources
Solving solubility issues of 5-bromo-7-aminoindoline in organic solvents
Technical Support Center: 5-Bromo-7-Aminoindoline Solubility Guide
Welcome to the technical support guide for 5-bromo-7-aminoindoline. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and resolve the common solubility challenges associated with this versatile heterocyclic amine. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 5-bromo-7-aminoindoline in common organic solvents?
A1: The solubility behavior of 5-bromo-7-aminoindoline is governed by a combination of factors inherent to its molecular structure:
-
Intermolecular Hydrogen Bonding: The presence of the amino (-NH2) and the indolinic N-H groups allows the molecules to form strong hydrogen bonds with each other. This creates a stable crystal lattice structure that requires significant energy to disrupt.
-
Polarity Mismatch: While possessing polar functional groups, the overall molecule has a significant non-polar aromatic and heterocyclic core. This duality means it is often not "polar enough" for highly polar solvents and not "non-polar enough" for non-polar solvents, leading to poor solubility in either extreme.
-
Aromatic Stacking: The planar nature of the indole ring system can lead to π-π stacking interactions between molecules, further stabilizing the solid state and hindering solvation.
Q2: I see some sources refer to 5-bromo-7-azaindole. Is this the same as 5-bromo-7-aminoindoline?
A2: No, these are different compounds, and it's a critical distinction. 5-bromo-7-aminoindoline has a saturated five-membered ring, while 5-bromo-7-azaindole has an aromatic pyrrole ring fused to the pyridine ring. Indolines, being less aromatic, generally have different electronic properties and nucleophilicity compared to their indole counterparts.[1] While some solubility principles may overlap, their behaviors are not identical. Always verify the CAS number for your starting material.
Q3: Are there any immediate safety concerns when attempting to dissolve this compound?
A3: Yes. When using heat to increase solubility, always use a properly calibrated heating mantle and a condenser to prevent solvent evaporation and potential ignition of flammable vapors. When working with strong acids or bases to modify pH, be aware of potential exothermic reactions and handle these reagents in a fume hood with appropriate personal protective equipment (PPE). The amino group can be susceptible to oxidation, so for sensitive reactions, degassing the solvent with an inert gas (Nitrogen or Argon) is recommended.[2]
Troubleshooting Guide: Common Solubility Issues
Issue 1: My 5-bromo-7-aminoindoline shows negligible solubility in my primary reaction solvent (e.g., THF, Dichloromethane, Toluene).
This is the most common challenge. A systematic approach, starting with the least disruptive methods, is recommended.
Step 1: Rational Solvent Selection
Before resorting to more aggressive methods, ensure the initial solvent choice is appropriate. The principle of "like dissolves like" is a good starting point. Given the molecule's intermediate polarity, solvents that can offer both hydrogen bond acceptance and accommodate the aromatic structure are often a good starting point.
Table 1: Qualitative Solubility Profile of Substituted Indolines & Amines
| Solvent Class | Examples | Expected Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, NMP | Good to Moderate | Excellent hydrogen bond acceptors that can effectively solvate the N-H groups.[3] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | Can act as both H-bond donors and acceptors, but may compete with the solute for self-association.[4] |
| Ethers | THF, 2-MeTHF, Dioxane | Low | Moderate polarity but lack strong H-bond donating/accepting capability. |
| Chlorinated | DCM, Chloroform | Low | Primarily interact via dipole-dipole forces, which are often insufficient to break up the solute's crystal lattice. |
| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Non-polar nature cannot effectively solvate the polar amino and N-H groups.[5] |
Step 2: The Co-Solvent Strategy
If the primary solvent is dictated by reaction conditions and shows poor solubility, introducing a small amount of a high-solvency "co-solvent" is a powerful technique.[6]
-
Principle: A co-solvent disrupts the strong solute-solute interactions (hydrogen bonding), allowing the primary solvent to then solvate the molecule.[6]
-
Recommended Co-solvents: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Protocol 1: Dissolution using a Co-Solvent
-
To your flask containing 5-bromo-7-aminoindoline, add the bulk of your primary reaction solvent (e.g., 80-90% of the final desired volume).
-
Begin vigorous stirring.
-
Add DMF or DMSO dropwise while monitoring for dissolution. Often, only 5-10% (v/v) of the co-solvent is needed.
-
Once the solid is dissolved, add the remaining primary solvent to reach the final target concentration.
Causality Check: If the compound dissolves, it confirms that the primary barrier was strong intermolecular forces, which the co-solvent successfully disrupted. If it remains insoluble, move to thermal methods.
Step 3: Thermal Energy Input
Increasing the temperature provides the system with the kinetic energy needed to overcome the lattice energy of the solid.
-
Protocol: With a condenser attached, gently warm the solvent-solute mixture. For most common solvents like THF or Toluene, a target of 40-60°C is often sufficient. Monitor closely.
-
Trustworthiness Check: Be aware of the compound's stability. While many indolines are robust, prolonged heating, especially in the presence of reactive reagents, can lead to degradation. A slight color change (e.g., to a pale yellow or tan) may be acceptable, but the formation of dark tars indicates decomposition.
Issue 2: The compound dissolves with heating but precipitates upon cooling to room temperature.
This indicates that you have created a supersaturated solution, and the solubility limit at ambient temperature is lower than your target concentration.
Troubleshooting Workflow: Precipitation on Cooling
Caption: Troubleshooting logic for post-heating precipitation.
Issue 3: My reaction requires a non-polar solvent, but the compound is completely insoluble. Acid/base modification is not an option.
This is a challenging scenario often encountered in catalysis or reactions sensitive to polar solvents.
Advanced Strategy: Solvent System Modification
In this case, a mixture of a slightly more polar, non-interfering solvent with the non-polar solvent can be effective.
-
Example System: For a reaction in Toluene, consider a co-solvent system with Tetrahydrofuran (THF).
-
Rationale: THF is significantly more polar than Toluene and can engage in some dipole-dipole interactions and weak hydrogen bonding, but it is less disruptive than DMF or DMSO. A 4:1 or 3:1 mixture of Toluene:THF can sometimes provide the necessary polarity boost to achieve dissolution without compromising the overall non-polar character of the reaction medium.
Issue 4: Can I use acid to protonate the amine and increase solubility?
Yes, this is a valid and powerful technique, but it must be used with a deep understanding of the consequences for your reaction.
-
Principle: Aromatic amines are basic and can be protonated by an acid to form an ammonium salt.[7][8] This ionic salt is typically much more soluble in polar solvents than the neutral free base. R-NH2 (less soluble) + HCl -> R-NH3+Cl- (more soluble)
-
When to Use It: This method is excellent for workups, extractions, or purification steps. It is generally not suitable for reactions where the amino group is intended to act as a nucleophile, as protonation renders it non-nucleophilic.
Protocol 2: Acid-Mediated Dissolution for Purification/Workup
-
Suspend the crude 5-bromo-7-aminoindoline in a suitable organic solvent like ethyl acetate or MTBE.
-
Add 1M aqueous HCl solution and stir vigorously. The amine will be protonated and transfer into the aqueous layer.
-
Separate the aqueous layer.
-
To recover the free base, slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) to the aqueous layer with stirring until the solution is basic (pH > 9).
-
The neutral 5-bromo-7-aminoindoline will precipitate and can be extracted back into an organic solvent.
Conceptual Diagram: pH Effect on Solubility
Caption: Relationship between pH and the ionization state/solubility of an aromatic amine.
References
-
Vertex AI Search Result[4], The Chemical Properties and Research Applications of 5-Bromo-7-azaindole, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[7], Amines - Lab Demonstration / solubility / basic character class 12 CBSE - YouTube, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[3], Solubility of Organic Compounds - Chemistry Steps, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[9], Solubility and pH of amines, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[2], How to recrystallization amine compound and it is not soluble in common organic solvents, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[5], Are amines soluble in organic solvents? - Quora, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[10], Principles of Drug Action 1, Spring 2005, Amines, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[8], Chapter 22 Notes - Amines, Accessed Feb. 12, 2026.
-
Vertex AI Search Result, Solubility of Organic Compounds, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[6], Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review, Accessed Feb. 12, 2026.
-
Vertex AI Search Result[1], Kinetic Resolutions of Indolines by a Non-Enzymatic Acylation Catalyst - PMC, Accessed Feb. 12, 2026.
Sources
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- 9. issr.edu.kh [issr.edu.kh]
- 10. webhome.auburn.edu [webhome.auburn.edu]
Optimizing purification of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine free base
Technical Support Center: Optimizing Purification of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
-
Subject: 5-Bromo-7-aminoindoline (Free Base) Purification & Handling
-
Status: Open
-
Assigned Specialist: Senior Application Scientist
Executive Summary & Stability Alert
Molecule Profile:
-
Structure: An electron-rich indoline core with a primary amine at position 7 and a bromine at position 5.[1][2]
Immediate Action Required: If your sample has turned from off-white/beige to dark brown or black, oxidative polymerization has occurred.[1][2] Proceed immediately to Module 1 for rescue protocols.
Module 1: Chemical Stability & Handling (The "Black Tar" Issue)
Problem: The compound turns black upon exposure to air or during rotary evaporation. Root Cause: Electron-rich anilines and indolines undergo radical cation formation in the presence of oxygen, leading to polymerization (aniline black formation) and dehydrogenation to the indole analog.[2]
Protocol 1.1: The "Inert Rescue" Workup
Standard laboratory air is your enemy.[2] All purification steps must minimize oxygen contact.[2]
-
Solvent Degassing: Do not use fresh solvents directly from the bottle.[2] Sparge all extraction solvents (DCM, EtOAc) with Argon or Nitrogen for 15 minutes before use.
-
Temperature Control: Keep all solutions < 30°C. Do not heat the water bath on the rotavap above 35°C.
-
Add an Antioxidant: Add 0.1% (w/v) Ascorbic Acid to the aqueous phase during any biphasic extraction.[2] This acts as a sacrificial reductant.[2]
Module 2: Purification Strategy (The "Tailing" Issue)
Problem: The compound streaks/tails on silica gel plates and columns, resulting in poor separation and low recovery. Root Cause: The molecule contains two basic nitrogen centers (the indoline secondary amine and the 7-primary amine).[1][2] These interact strongly with acidic silanol groups on standard silica gel.[2]
Visual Workflow: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on crude purity levels.
Protocol 2.1: Acid-Base Extraction (Self-Validating Step)
Best for removing non-basic impurities (e.g., unreacted nitro-precursors or phenols).[1][2]
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .
-
Acid Wash: Extract with 1M HCl (aq) (3x).
-
Neutralization:
-
Extraction: Extract immediately with DCM (3x).
-
Drying: Dry over Na2SO4 (anhydrous), filter, and concentrate in vacuo.
Protocol 2.2: Amine-Deactivated Chromatography
Mandatory if column chromatography is required.[1][2]
-
Stationary Phase: Silica Gel 60.[2]
-
Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (Et3N) .[1][2] This neutralizes acidic sites.[2]
-
Mobile Phase:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH)
-
Gradient: 0% to 5% MeOH in DCM (with constant 0.5% Et3N).[2]
-
-
Loading: Load as a liquid injection in minimal DCM. Do not dry load on silica (promotes oxidation).[2]
Module 3: Crystallization (The "Purity" Issue)
Problem: Oil formation instead of crystals. Root Cause: "Free base" indolines often have low melting points and hold onto solvent.[2]
Protocol 2.3: Anti-Solvent Crystallization
-
Dissolve the semi-solid in a minimum amount of warm Toluene (40°C).
-
Add Heptane dropwise until slight turbidity persists.
-
Add a seed crystal (if available) or scratch the glass surface.[2]
-
Store at -20°C overnight.
-
Filtration: Filter quickly under a blanket of Nitrogen.[2]
Module 4: Troubleshooting & FAQ
Data Table: Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Sample turns purple/black | Oxidation (Radical formation) | Re-dissolve in DCM, wash with Na2S2O3 (sodium thiosulfate), dry under Argon.[1][2] |
| Low Yield after Acid/Base | pH not high enough during basification | Ensure pH > 10.[2] The 7-amino group lowers the pKa of the system; it needs strong base to fully deprotonate.[1][2] |
| Product stuck on Column | Silica acidity | Flush column with DCM:MeOH:NH4OH (90:9:[2]1) to strip the amine.[2] |
| NMR shows broad peaks | Paramagnetic impurities (radicals) | Filter through a small pad of Celite/Activated Charcoal to remove oxidized species.[2] |
Frequently Asked Questions
Q: Can I store the free base in solution? A: No. In solution, the rate of oxidation is orders of magnitude higher.[1][2] Evaporate to dryness, purge with Argon, seal with Parafilm, and store at -20°C. If long-term storage is needed, convert it to the dihydrochloride salt using HCl in Dioxane; the salt is stable for years.[1][2]
Q: What is the estimated pKa? A: The 7-amino group is aniline-like (pKa ~4.0 - 5.0).[1][2] The indoline nitrogen is slightly more basic (pKa ~5.0 - 6.0).[2] Therefore, extraction at pH 2.0 ensures full protonation (water solubility), and pH 10.0 ensures full deprotonation (organic solubility).[2]
Q: Is this compatible with Pd-catalyzed coupling? A: Yes, but the free amino group (NH2) can poison catalysts or participate in Buchwald-Hartwig couplings.[1][2] You may need to protect the 7-amine (e.g., Boc or Acetyl) before coupling at the 5-Bromo position.[1][2]
References
-
Synthesis of Bcl-2 Family Inhibitors (Contextual Synthesis)
-
General Purification of Oxidatively Labile Anilines
-
Indoline vs.
Sources
Technical Support Center: Stability of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Prepared by: Senior Application Scientist, Chemical Development Division
Welcome to the technical support center for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile indoline intermediate.[1] Understanding the stability profile of this molecule, particularly in acidic environments, is critical for successful synthesis, formulation, and analytical method development. This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to assess stability.
Frequently Asked Questions (FAQs) on Acidic Stability
This section addresses the core principles governing the stability of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine in acidic media.
Q1: What are the primary stability concerns for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine in an acidic solution?
A1: The primary stability concern stems from the two basic nitrogen atoms: the 7-position exocyclic primary amine and the 1-position endocyclic secondary amine. In acidic conditions, both are susceptible to protonation. This can lead to several downstream consequences:
-
Changes in Solubility: The resulting salt form may have significantly different solubility in aqueous and organic solvents compared to the free base.
-
Increased Susceptibility to Oxidation: While protonation of the anilino-type nitrogen at position 7 can decrease the electron density of the aromatic ring, the overall molecule, like many indoles and anilines, can be sensitive to oxidation.[2] Acidic conditions can sometimes facilitate oxidative degradation, potentially leading to colored impurities.
-
Catalysis of Degradation Pathways: The presence of a strong acid can catalyze latent degradation pathways, such as dimerization or further reactions if reactive species are present.
Q2: How does the pH of the solution specifically affect the molecule's stability?
A2: The pH is the most critical factor. The molecule has two potential protonation sites, each with a different pKa.
-
At neutral to mildly acidic pH (pH 4-7) , the more basic secondary amine in the indoline ring is likely to be protonated first. The molecule may remain relatively stable if protected from oxygen and light.
-
In strongly acidic conditions (pH < 2) , both the secondary amine and the weaker anilinic amine at the 7-position will be protonated. This dual protonation can significantly alter the electronic properties of the molecule. While specific data for this compound is limited, highly acidic environments coupled with elevated temperatures are standard conditions used in forced degradation studies to intentionally degrade a molecule and identify its potential breakdown products.[3][4]
Q3: What are the likely degradation products in acidic media?
A3: Based on the structure of an electron-rich aromatic amine, the most probable degradation products arise from oxidation. This can lead to the formation of quinone-imine type structures or oligomers, which are often highly colored. In the presence of other nucleophiles or reactive species, more complex adducts could form. Identifying these requires analytical techniques like LC-MS to determine the mass of the impurities.[5]
Q4: Can this compound be used in reactions that require acidic catalysts, like a Boc-protection?
A4: Yes, but with caution. For reactions like a Boc-protection which may use an acid scavenger or are run under carefully controlled conditions, the compound is generally stable. However, for reactions requiring strong, stoichiometric acids (e.g., concentrated HCl, H2SO4) and heat, a preliminary stability test is highly recommended.[6] A small-scale trial, monitored by HPLC or TLC, should be performed to ensure the starting material is not significantly degrading under the proposed reaction conditions.
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: After treating my sample with acid (e.g., for deprotection or in a workup), the solution turns dark brown/purple, and my HPLC shows multiple new impurity peaks.
-
Probable Cause: This strongly suggests oxidative degradation. Anilines and related structures are known to form highly colored quinone-like species upon oxidation, a process that can be accelerated by acid and exposure to air.
-
Solution Workflow:
-
Inert Atmosphere: Rerun the acidic step under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Lower Temperature: Perform the acidic treatment at the lowest effective temperature. If possible, run the reaction at 0°C or even lower.
-
Antioxidants: For storage or non-reactive applications, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or sodium bisulfite, if compatible with your downstream process.
-
Problem: The yield of my reaction, which uses 5-Bromo-2,3-dihydro-1H-indol-7-ylamine as a starting material in an acidic medium, is consistently low.
-
Probable Cause: The starting material is likely degrading under the reaction conditions before it has a chance to react completely.
-
Troubleshooting Steps:
-
Monitor Starting Material Stability: Set up a control experiment containing only the starting material, solvent, and acid under the exact reaction conditions (temperature, time). Monitor the disappearance of the starting material by HPLC at several time points. This will quantify its stability.
-
Change Order of Addition: If possible, modify the reaction sequence. For example, add the acid catalyst last or slowly over time to a mixture of the substrate and other reagents, rather than pre-mixing the substrate and acid.
-
Select a Milder Acid: Investigate if a weaker acid catalyst (e.g., TsOH, acetic acid) can be used instead of a strong mineral acid.[7]
-
dot
Caption: A troubleshooting workflow for addressing stability issues.
Experimental Protocol: Forced Degradation Study in Acidic Conditions
To definitively assess the stability of your compound, a forced degradation study is essential.[8][9] This protocol provides a standardized method to evaluate the molecule's behavior in acidic conditions.
Objective: To identify and quantify the degradation of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine under acidic stress and to ensure the analytical method is "stability-indicating."
Materials:
-
5-Bromo-2,3-dihydro-1H-indol-7-ylamine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV and/or MS detector
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the compound in acetonitrile to prepare a 1.0 mg/mL stock solution.
-
-
Stress Sample Preparation:
-
In a clean vial, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 1.0 M HCl.
-
Heat the vial in a water bath or heating block at 60°C for 24 hours.[5]
-
-
Control Sample (Time Zero):
-
In a separate vial, add 1.0 mL of the stock solution.
-
Add 1.0 mL of 1.0 M HCl.
-
Immediately neutralize the solution by adding 1.0 mL of 1.0 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL). This sample represents the baseline before any degradation occurs.
-
-
Analysis of Stressed Sample:
-
After 24 hours, remove the stress sample from the heat and allow it to cool to room temperature.
-
Neutralize the solution by adding 1.0 mL of 1.0 M NaOH.
-
Dilute with the mobile phase to the same final concentration as the control sample.
-
Analyze both the control and stressed samples by a validated HPLC-UV/MS method.
-
dot
Caption: An experimental workflow for conducting forced degradation studies.[5]
Data Interpretation and Summary
The results from the forced degradation study should be tabulated to clearly compare the stressed sample against the control.
| Sample Identity | Retention Time (min) of Parent | Peak Area of Parent | % Assay of Parent | Total Impurity Peaks | % Area of Major Degradant |
| Control (T=0) | 5.2 | 1,540,000 | 99.8% | 1 (minor) | < 0.1% |
| Acid Stressed | 5.2 | 1,232,000 | 79.9% | 4 | 15.3% (at RRT 0.85) |
Interpretation:
-
Assay Loss: The significant drop in the parent peak area (from 99.8% to 79.9%) confirms that 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is unstable under these acidic stress conditions.
-
Stability-Indicating Method: The appearance of new peaks in the stressed sample, which are well-resolved from the parent peak, demonstrates that the HPLC method is "stability-indicating." This is a critical requirement for quality control.[8]
-
Degradation Profile: The presence of a major degradant at a relative retention time (RRT) of 0.85 suggests a primary degradation pathway. The mass of this peak, as determined by LC-MS, is the first step in its structural elucidation.
dot
Caption: A conceptual diagram of potential acid-catalyzed degradation pathways.
References
- BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis.
- BenchChem. (2025). Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution.
- SGS. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- MedCrave. (2016).
- PharmaTutor. (n.d.).
- ScienceDirect. (n.d.).
- Chem-Impex. (n.d.). 5-Bromo-2,3-dihydro-1H-indole.
- BenchChem. (2025). The Solubility Profile of 5-Bromo-1H-indole-2-carboxylic Acid: A Technical Guide.
- Frontier Specialty Chemicals. (n.d.). 5-Bromo-2,3-dihydro-1H-indole.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.
- Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. onyxipca.com [onyxipca.com]
- 9. ajpsonline.com [ajpsonline.com]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Analysis of 5-Bromo-7-Aminoindoline
This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-bromo-7-aminoindoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each experimental choice to ensure a scientifically sound, reliable, and efficient analytical method.
Introduction: The Analytical Challenge
5-Bromo-7-aminoindoline is a heterocyclic compound of interest in pharmaceutical development. Ensuring its purity is paramount for safety and efficacy. The primary analytical challenge lies in developing a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This guide compares various approaches to column and mobile phase selection, culminating in a recommended method that is both robust and reliable.
The development of such a method is a systematic process. It begins with understanding the analyte's physicochemical properties, which dictate the initial choice of chromatographic conditions. This is followed by a structured optimization of parameters to achieve the desired separation, and finally, method validation according to regulatory standards to prove its suitability for the intended purpose.[1]
Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices
A successful HPLC method is not achieved by chance but through a logical progression of informed decisions. Here, we dissect the critical choices in method development for 5-bromo-7-aminoindoline.
-
Polarity and Hydrophobicity: The presence of the amino group makes the molecule polar and basic. The indoline ring and bromine atom contribute to its hydrophobicity. This mixed character suggests that reversed-phase (RP) HPLC will be a suitable technique.
-
pKa Estimation: The amino group is basic. Estimating the pKa is crucial for controlling retention and peak shape by adjusting the mobile phase pH. For aromatic amines, the pKa is typically in the range of 4-5. To ensure the analyte is in a single, charged form and to achieve good peak shape, a mobile phase pH of around 3 is a logical starting point.[2]
-
UV Absorbance: The aromatic nature of the indoline ring system suggests it will have strong UV absorbance, making UV detection a suitable choice. A UV scan of a dilute solution of the compound would be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
The choice of the stationary phase is the most critical factor for achieving selectivity. For an analyte like 5-bromo-7-aminoindoline, several reversed-phase columns could be considered.
| Column Chemistry | Rationale for Consideration | Potential Advantages | Potential Disadvantages |
| C18 (Octadecylsilane) | The industry workhorse, providing high hydrophobicity. | Excellent retention for moderately non-polar compounds.[3] | May exhibit poor peak shape for basic compounds due to silanol interactions; may not provide sufficient retention for very polar impurities. |
| C8 (Octylsilane) | Less hydrophobic than C18. | Can provide better peak shape for basic compounds and may be more suitable if the API or impurities are highly retained on C18. | May offer insufficient retention for the main compound. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte.[3] | Can be highly effective in separating aromatic and unsaturated compounds, including positional isomers that are often difficult to resolve on alkyl phases.[3] | Retention mechanism is more complex, which can sometimes make method development less predictable. |
| Embedded Polar Group (e.g., T3) | Incorporates a polar group near the silica surface to improve retention of polar compounds and provide aqueous stability. | Enhanced retention of polar analytes and compatibility with highly aqueous mobile phases.[4] | May have different selectivity compared to traditional C18 columns. |
Recommendation: A standard C18 column is the recommended starting point due to its versatility. However, a Phenyl-Hexyl column should be considered as a primary alternative if the C18 fails to resolve critical impurity pairs, especially those that are positional isomers.
The mobile phase composition fine-tunes the separation.[5] Key variables include the organic modifier, pH, and buffer.
-
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally, the preferred solvent as it provides lower viscosity (leading to higher efficiency) and better UV transparency at low wavelengths. Its dipole-dipole interactions can offer unique selectivity.[2]
-
Methanol (MeOH): A more protic solvent that can engage in hydrogen bonding, offering different selectivity compared to ACN. It is also a more cost-effective option.
-
-
Aqueous Phase and pH Control
-
Rationale for Buffering: To maintain a consistent pH and ensure reproducible retention times and peak shapes for ionizable analytes like 5-bromo-7-aminoindoline, a buffered mobile phase is essential.[6]
-
pH Selection: Operating at a pH approximately 2 units below the pKa of the amino group (estimated pKa ~4-5) will ensure it is fully protonated. A starting pH of ~2.5-3.0 is therefore recommended.
-
Buffer Choice:
-
Phosphate Buffer: Provides excellent buffering capacity in the pH 2-3 range. However, it is not volatile and thus incompatible with mass spectrometry (MS).
-
Formate Buffer (e.g., 0.1% Formic Acid): A volatile buffer, making it ideal for LC-MS applications, which are often used for impurity identification.[2] It provides a pH of approximately 2.7.
-
-
Recommendation: Start with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) . This combination is MS-compatible and provides the necessary pH control for good chromatography of the basic analyte.
Pillar 2: Trustworthiness - A Self-Validating System
A trustworthy analytical method is one that is demonstrated to be reliable through validation. The developed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] This process ensures the method is suitable for its intended purpose.
To ensure the method is "stability-indicating," forced degradation studies are performed.[10][11] The 5-bromo-7-aminoindoline sample is subjected to various stress conditions to intentionally generate degradation products.[12][13]
-
Stress Conditions:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80 °C
-
Photolytic Stress: e.g., exposure to UV and visible light
-
The developed HPLC method must be able to separate the main peak from all degradation products formed. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the main peak is spectrally pure in all stressed samples.[14]
The following parameters must be assessed as per ICH Q2(R1):[1]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999 for the main peak in stressed samples. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for assay. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Peak resolution and system suitability parameters remain within limits when flow rate, pH, etc., are varied slightly. |
Pillar 3: Authoritative Grounding & Protocols
All methodologies should be grounded in established scientific principles and regulatory guidelines.
This protocol provides a robust starting point for the purity analysis of 5-bromo-7-aminoindoline.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatography Data System (CDS) for control and data processing.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | Monitor at λmax (e.g., 280 nm) and acquire DAD data from 200-400 nm. |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
3. Sample Preparation:
-
Prepare a stock solution of 5-bromo-7-aminoindoline at 1.0 mg/mL in the sample diluent.
-
For analysis, dilute the stock solution to a final concentration of 0.5 mg/mL with the sample diluent.
Conclusion and Forward Look
This guide has presented a comparative and logical approach to developing a stability-indicating HPLC method for the purity analysis of 5-bromo-7-aminoindoline. By starting with a robust C18 column and a simple, MS-compatible formic acid-based mobile phase, a strong foundation is laid. The critical next steps involve performing forced degradation studies to challenge the method's specificity and then proceeding with full validation as per ICH guidelines.[7][15] This ensures the final method is scientifically sound, trustworthy, and fit for its purpose in a regulated drug development environment.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmTech.
-
Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. International Research Journal of Engineering and Technology (IRJET).
-
Review on Forced Degradation Studies: Principles, Methodology, and Analytical Perspectives. MDPI.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group.
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).
-
How to choose reversed-phase HPLC column C18, C8, C4. GALAK Chromatography.
-
Infographic: What's the Best Column for Polar Compound Retention? Waters Blog.
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
-
Column Selection for Reversed-Phase HPLC. LCGC International.
-
Polar Compounds. SIELC Technologies.
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications.
-
Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds. Benchchem.
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters.
-
Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. ResearchGate.
-
5-Bromo-7-nitroindoline. PubChem - NIH.
-
How to separate isomers by Normal phase HPLC? ResearchGate.
-
Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Fisher Scientific.
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
-
5-Bromo-7-azaindole 97 183208-35-7. Sigma-Aldrich.
-
7-AMINO-5-BROMOINDOLE. ChemicalBook.
-
5-AMino-3-BroMo-7-azaindole Formula. ECHEMI.
-
The Chemical Properties and Research Applications of 5-Bromo-7-azaindole. BOC Sciences.
Sources
- 1. database.ich.org [database.ich.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. bvchroma.com [bvchroma.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ajpsonline.com [ajpsonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. irjet.net [irjet.net]
- 15. ICH Official web site : ICH [ich.org]
High-Resolution Mass Spectrometry Profiling: 5-Bromo-2,3-dihydro-1H-indol-7-ylamine vs. Regioisomeric Impurities
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural Validation, Regioisomer Differentiation, and Impurity Profiling
Part 1: Executive Summary & Technical Context
In the synthesis of BCL-2 inhibitors and kinase-targeting scaffolds, 5-Bromo-2,3-dihydro-1H-indol-7-ylamine (5-Bromo-7-aminoindoline) is a critical "hinge-binding" intermediate. Its structural integrity is paramount; however, electrophilic aromatic substitution often yields difficult-to-separate regioisomers (e.g., 4-amino or 6-amino analogs) and over-brominated byproducts.
This guide provides a definitive mass spectrometry (MS) framework to distinguish the target 7-amino isomer from its structural mimics. Unlike standard library matching, we utilize mechanistic fragmentation logic —specifically exploiting the "Ortho Effect" unique to the 7-position—to validate structural identity using ESI-MS/MS.
Part 2: Experimental Protocol (Self-Validating System)
To replicate the fragmentation patterns described below, ensure your instrumentation is calibrated to these specific parameters. This protocol prioritizes Electrospray Ionization (ESI) in positive mode, which is superior to Electron Impact (EI) for this polar, thermally labile diamine.
Instrumentation & Conditions
-
Platform: UHPLC-QTOF-MS (e.g., Agilent 6500 series or Waters Xevo G2-XS).
-
Spray Voltage: 3.5 kV.[2]
-
Fragmentor Voltage: 110 V (Optimized to prevent in-source aromatization).
-
Collision Energy (CE): Stepped gradient (10, 20, 40 eV) to capture both labile losses (NH₃) and skeletal cleavages.
Sample Preparation Workflow
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Note: Formic acid is crucial to protonate the secondary amine (indoline nitrogen) and the primary aniline, enhancing signal intensity [1].
-
Part 3: Comparative Fragmentation Analysis
The Isotopic Fingerprint
Before analyzing fragmentation, the precursor ion must be validated via the bromine isotopic pattern.
-
Observation: A 1:1 doublet at m/z 213.00 and 215.00 (assuming ⁷⁹Br/⁸¹Br).
-
Validation: If the intensity ratio deviates significantly from 1:1 (e.g., 1:2), suspect interference from a non-brominated dimer or matrix adduct.
Target vs. Alternative Isomers (The "Ortho Effect")
The most challenging distinction is between the 7-amino (Target) and 4-amino (Impurity) isomers. We utilize the proximity of the C7-amine to the N1-indoline nitrogen to distinguish them.
| Feature | Target: 7-Amino Isomer | Alternative: 4-Amino Isomer | Mechanistic Cause |
| Precursor Ion | [M+H]⁺ (m/z 213/215) | [M+H]⁺ (m/z 213/215) | Identical elemental formula. |
| Loss of NH₃ (Δ-17) | High Intensity (m/z 196/198) | Low / Negligible Intensity | Ortho Effect: The 7-NH₂ and 1-NH interact, facilitating ammonia loss via a cyclic transition state [2]. |
| Aromatization (Δ-2) | Moderate (m/z 211/213) | Moderate (m/z 211/213) | Oxidation to indole core (loss of H₂). |
| Loss of HCN (Δ-27) | Observed in MS³ | Observed in MS³ | Cleavage of the pyrrole ring (typical of indoles). |
| Loss of Br• (Δ-79/81) | Observed at High CE | Observed at High CE | Homolytic cleavage of C-Br bond. |
Key Impurity Markers
-
5,7-Dibromo-indoline: Look for a 1:2:1 triplet at m/z ~291, 293, 295.
-
5-Bromo-indole (Oxidized): Precursor m/z 211/213 (2 Da lower than target). This indicates sample degradation or in-source oxidation.
Part 4: Visualization of Signaling Pathways
Fragmentation Mechanism (Graphviz)
This diagram illustrates the primary dissociation pathways for the 7-amino isomer, highlighting the diagnostic loss of ammonia.
Caption: Figure 1. ESI-MS/MS fragmentation pathway of 5-Bromo-7-aminoindoline. The green path highlights the diagnostic loss of ammonia facilitated by the ortho-relationship.
Decision Tree for Isomer Identification
Use this logic flow to interpret your raw data.
Caption: Figure 2. Logic gate for differentiating the target scaffold from regioisomers and brominated impurities.
Part 5: References
-
Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining Ortho Effects in substituted aromatics).
-
Vessecchi, R., et al. (2011). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products.[3][4] Journal of the Brazilian Chemical Society. Link
-
Aguiar, A., et al. (2013). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
Comparing reactivity of 5-bromo-7-aminoindoline vs 5-bromoindoline
An In-Depth Technical Guide to the Reactivity of 5-Bromo-7-Aminoindoline vs. 5-Bromoindoline
Executive Summary: The "Two-Nitrogen" Challenge
In drug discovery, 5-bromoindoline is a standard, robust building block used to access dihydroindole scaffolds. Its reactivity is dominated by two predictable vectors: the nucleophilic N1 nitrogen and the electrophilic C5-bromine handle.
By contrast, 5-bromo-7-aminoindoline represents a "privileged" but kinetically complex scaffold. The introduction of the primary amine at position 7 (
This guide provides the experimental logic required to navigate these differences, ensuring high yields and regiochemical fidelity.
Electronic Structure & Theoretical Basis
To design effective protocols, one must first understand the electronic push-pull mechanisms at play.
The Indoline Core (N1 Effect)
Unlike indole, where the nitrogen lone pair is delocalized into the aromatic sextet (rendering it non-basic,
-
Basicity: Moderate (
for conjugate acid). -
Directing Effect: Strong ortho/para director.[1][2] In 5-bromoindoline, the para position (C5) is blocked by Bromine.[3] The ortho position (C7) is the primary site for Electrophilic Aromatic Substitution (EAS).
The 7-Amino Perturbation (N7 Effect)
Adding an amino group at C7 creates a competing nucleophile and a conflicting directing group.
-
N7 Character: Primary aniline (
). -
Electronic Conflict: The 7-amino group is an Electron Donating Group (EDG). It pushes density into the ring, specifically activating C6 (ortho) and C4 (para).
-
Impact on C-Br: The increased electron density on the benzene ring makes the C-Br bond more electron-rich. In Palladium-catalyzed couplings, this increases the barrier for oxidative addition (the rate-limiting step for electron-rich aryl halides), requiring more specialized ligands compared to the simpler 5-bromoindoline.
Comparative Data Table
| Feature | 5-Bromoindoline | 5-Bromo-7-Aminoindoline |
| Nucleophilic Sites | 1 (N1 - Secondary) | 2 (N1 - Secondary, N7 - Primary) |
| Primary EAS Site | C7 (Ortho to N1) | C6 or C4 (Directed by N7) |
| C-Br Activation | Moderate (Activated by N1) | Deactivated (Rich ring makes Pd insertion harder) |
| Oxidation Stability | Stable | Unstable (Prone to oxidation to quinoid species) |
| Solubility | Soluble in DCM, EtOAc | Polar; requires MeOH/DCM or DMSO |
Reactivity Guide: Visualizing the Pathways
The following diagram maps the divergent reactivity profiles of the two scaffolds.
Figure 1: Comparative Reactivity Map. Note the bifurcation of pathways for the 7-amino variant caused by the second nitrogen.
Detailed Experimental Protocols
Protocol A: Chemoselective Acylation (The N1 vs. N7 Battle)
When acylating 5-bromo-7-aminoindoline , the primary aniline (N7) is generally less sterically hindered than the secondary indoline (N1), but N1 is more basic. Under standard conditions, you often get a mixture or double acylation.
Objective: Selectively protect the N7 (aniline) as an acetamide while leaving N1 free, or vice versa.
-
Scenario 1: Selective N7-Acylation (Kinetic Control)
-
Dissolution: Dissolve 5-bromo-7-aminoindoline (1.0 eq) in DCM at 0°C.
-
Base: Add Pyridine (1.1 eq). Avoid stronger bases like TEA which might promote bis-acylation.
-
Reagent: Add Acetic Anhydride (
, 1.0 eq) dropwise over 30 mins. -
Mechanism: The primary amine (N7) reacts faster due to lower steric hindrance compared to the N1 which is flanked by the benzene ring and the methylene of the indoline ring.
-
Result: Major product is N-(5-bromoindolin-7-yl)acetamide .
-
-
Scenario 2: Selective N1-Functionalization (Requires Protection)
-
Direct alkylation of N1 in the presence of free N7 is difficult.
-
Strategy: You must protect N7 first (as above), perform N1 alkylation (e.g., Reductive Amination or
), then deprotect N7 (acidic hydrolysis).
-
Protocol B: Suzuki-Miyaura Cross-Coupling
The 7-amino group can poison Palladium catalysts or simply deactivate the C-Br bond. Standard
Comparison of Conditions:
| Parameter | 5-Bromoindoline | 5-Bromo-7-Aminoindoline |
| Catalyst | ||
| Ligand Role | Standard stabilization | Electron-rich bulky phosphines needed to facilitate oxidative addition into electron-rich ring. |
| Base | ||
| Solvent | DME/Water or Toluene/EtOH | Dioxane or t-Amyl Alcohol (Higher temp required) |
| Temperature | 80°C | 100°C - 110°C |
Optimized Protocol for 5-Bromo-7-Aminoindoline:
-
Setup: In a glovebox or under strict Argon, combine 5-bromo-7-aminoindoline (1.0 eq), Aryl Boronic Acid (1.5 eq),
(3.0 eq). -
Catalyst: Add
(2 mol%) and XPhos (4 mol%). Rationale: XPhos is excellent for electron-rich aryl bromides and sterically hindered anilines. -
Solvent: Add degassed 1,4-Dioxane.
-
Reaction: Seal and heat to 100°C for 12-16 hours.
-
Workup: Filter through Celite immediately upon cooling to remove Pd black. Note: The product is air-sensitive; minimize exposure.
Synthesis Workflow: Accessing the Scaffolds
While 5-bromoindoline is purchased, the 7-amino variant is often synthesized in-house to ensure freshness (avoiding the "black tar" of oxidized anilines).
Figure 2: Synthetic route from the commercial 5-bromoindoline to the 7-amino derivative.[4]
Critical Note on Step 2 (Reduction):
Avoid catalytic hydrogenation (
References
-
BenchChem. (2025).[5][6] An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. Retrieved from
-
National Institutes of Health (NIH). (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from
-
ChemicalBook. (2014). Synthesis of 7-Amino-5-Bromoindole. Retrieved from
-
European Patent Office. (2010). Synthesis of 5-Substituted 7-Azaindoles and 7-Azaindolines. Patent EP1633750. Retrieved from
-
Wikipedia. (2025). Suzuki Reaction Mechanism and Conditions. Retrieved from
Sources
A Researcher's Guide to the Infrared Spectroscopic Profile of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel or functionalized molecules is paramount. Infrared (IR) spectroscopy stands as a fundamental, rapid, and non-destructive technique for identifying functional groups and confirming molecular structure. This guide provides an in-depth analysis of the characteristic IR absorption peaks for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, a substituted indoline derivative with potential applications in medicinal chemistry.
This document moves beyond a simple listing of spectral data. It offers a comparative analysis with structurally related compounds to provide a deeper understanding of how the interplay of functional groups—a primary aromatic amine, a bromine substituent, and the dihydroindole core—manifests in the vibrational spectrum. Furthermore, detailed experimental protocols are provided to ensure the acquisition of high-quality, reproducible data in your own laboratory.
Predicted Infrared Spectrum of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
The infrared spectrum of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is characterized by the vibrational modes of its constituent parts: the N-H bonds of the primary aromatic amine, the C-N bonds, the aromatic C-H and C=C bonds of the benzene ring, the aliphatic C-H bonds of the dihydro-pyrrole ring, and the C-Br bond. The positions of these absorption bands are influenced by the electronic effects of the substituents on the indoline ring.
Below is a table summarizing the predicted characteristic IR absorption peaks for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3380 - 3280 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2960 - 2850 | Medium | Aliphatic C-H Stretch (asymmetric & symmetric) | Dihydro-pyrrole Ring (CH₂) |
| 1630 - 1580 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretching | Aromatic Ring |
| 1470 - 1430 | Medium | CH₂ Bending (Scissoring) | Dihydro-pyrrole Ring (CH₂) |
| 1340 - 1250 | Strong | Aromatic C-N Stretching | Aromatic Amine |
| 1250 - 1020 | Medium | Aliphatic C-N Stretching | Dihydro-pyrrole Ring |
| 1100 - 1000 | Weak-Medium | C-Br Stretching | Aryl Bromide |
| 900 - 670 | Strong | Aromatic C-H Out-of-Plane Bending | Substituted Aromatic Ring |
| 910 - 665 | Broad, Medium | N-H Wagging | Primary & Secondary Amines |
Comparative Spectroscopic Analysis
To substantiate the predicted peak assignments for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, a comparison with the IR spectra of simpler, structurally related molecules is invaluable. Here, we will consider the spectra of 2,3-dihydro-1H-indole (indoline) and 4-bromoaniline.
2,3-dihydro-1H-indole (Indoline)
Indoline provides the core bicyclic structure of our target molecule. Its spectrum is characterized by the vibrations of a secondary aromatic amine and the aliphatic CH₂ groups in the five-membered ring. The NIST WebBook provides a gas-phase IR spectrum for indoline, which shows key absorptions for the N-H stretch of the secondary amine, aromatic and aliphatic C-H stretches, and aromatic C=C stretching.
4-Bromoaniline
4-Bromoaniline serves as an excellent model for the substituted benzene portion of our target molecule. It features a primary aromatic amine and a bromine atom attached to the aromatic ring. An experimental spectrum of 4-bromoaniline would show the characteristic pair of N-H stretching bands for a primary amine, the strong aromatic C-N stretching, and the C-Br stretching vibration in the fingerprint region.
By comparing the spectrum of our target molecule with these, we can delineate the contributions of each functional group. For instance, the presence of two distinct N-H stretching bands in the 3450-3280 cm⁻¹ region of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, as opposed to the single N-H stretch in indoline, would confirm the primary nature of the amino group at the 7-position. The position of the C-Br stretch, while potentially weak, can be benchmarked against that in 4-bromoaniline.
Experimental Protocols for IR Spectroscopy
The quality of an IR spectrum is highly dependent on the sample preparation technique. For a solid compound like 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, two common and effective methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
Method 1: Potassium Bromide (KBr) Pellet Preparation
This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.
Step-by-Step Protocol:
-
Drying: Thoroughly dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any absorbed water, which has strong IR absorption bands that can interfere with the sample spectrum. Cool the KBr in a desiccator.
-
Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the 5-Bromo-2,3-dihydro-1H-indol-7-ylamine sample to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and gently but thoroughly mix it with the ground sample until a homogenous mixture is obtained.
-
Pellet Pressing: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Collect the spectrum. A background spectrum of a pure KBr pellet should also be collected for background correction.
Diagram of KBr Pellet Preparation Workflow
Caption: Workflow for KBr Pellet Preparation.
Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.
Step-by-Step Protocol:
-
Crystal Cleaning: Ensure the ATR crystal (commonly diamond or germanium) is clean. Wipe the crystal surface with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid 5-Bromo-2,3-dihydro-1H-indol-7-ylamine sample onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Data Acquisition: Collect the sample spectrum. The spectrometer's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, raise the pressure arm, and carefully clean the sample off the crystal surface using a soft cloth and an appropriate solvent.
Diagram of ATR-FTIR Workflow
Caption: Workflow for ATR-FTIR Spectroscopy.
Conclusion
The infrared spectrum of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is a composite of the vibrational modes of its primary aromatic amine, bromo-substituted benzene ring, and the saturated heterocyclic ring. By understanding the characteristic absorption frequencies of these individual components and leveraging comparative analysis with simpler molecules, researchers can confidently interpret the experimental spectrum to confirm the identity and purity of this compound. The choice between the KBr pellet and ATR-FTIR techniques for sample analysis will depend on the available equipment and the specific requirements of the study, with both methods capable of yielding high-quality data when performed correctly.
References
Elemental analysis standards for 5-bromo-7-aminoindoline
Executive Summary
For pharmaceutical intermediates like 5-bromo-7-aminoindoline (CAS: 183208-35-7), Elemental Analysis (EA) remains the definitive "gatekeeper" for purity verification in peer-reviewed literature (J. Med. Chem., J. Org.[1] Chem.). While modern spectroscopic techniques (HRMS, qNMR) provide structural certainty, they often fail to detect bulk inorganic contaminants or trapped moisture—critical factors for a reactive scaffold used in PARP and kinase inhibitor synthesis.
This guide objectively compares EA against high-resolution alternatives and provides a field-validated protocol specifically designed to overcome the combustion challenges posed by the bromine-nitrogen matrix .
The Analytical Challenge: Why This Molecule is "Difficult"
5-bromo-7-aminoindoline presents a specific set of chemical behaviors that complicate standard CHN analysis:
-
Halogen Interference (Bromine): During combustion, bromine can form volatile free radicals or stable inorganic salts rather than the desired gases, leading to incomplete oxidation or detector poisoning.
-
Nitrogen-Rich Core: The amino-indoline structure requires complete reduction of nitrogen oxides (
) to . Incomplete reduction yields falsely high nitrogen values. -
Oxidation & Hygroscopicity: The C7-amino group is prone to oxidation and moisture uptake. A sample exposed to air for even 20 minutes can absorb enough water to shift Hydrogen results by >0.4%, causing a "Fail."
Comparative Analysis: EA vs. Modern Alternatives
To determine the best method for purity validation, we compared Classical Combustion Analysis (EA) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Table 1: Performance Matrix for Purity Verification
| Feature | Elemental Analysis (Combustion) | qNMR (Quantitative NMR) | HRMS (High-Res Mass Spec) |
| Primary Output | Bulk Purity (% Composition) | Molar Ratio of Analytes | Molecular Formula Confirmation |
| Detection Scope | Total Sample (Organics + Inorganics + Water) | Soluble Organics Only | Ionizable Molecules Only |
| Inorganic Salt Detection | Excellent (Appears as Ash/Residue) | Poor (Invisible in spectrum) | Poor (Suppressed or invisible) |
| Water/Solvent Detection | Excellent (Deviates H/C values) | Good (If distinct peaks exist) | N/A |
| Sample Requirement | 2–5 mg (Destructive) | 5–20 mg (Recoverable) | <1 mg (Destructive) |
| Publication Standard | Mandatory (±0.4% Tolerance) | Accepted as substitute in rare cases | Supporting data only |
The Verdict
-
Use HRMS to confirm you made the right molecule.
-
Use qNMR to quantify organic solvents.
-
Use EA to prove the bulk material is pure enough for biological assays.
-
Critical Insight: A sample can look >99% pure by LC-MS but fail EA because it contains 5% inorganic salts (e.g., LiCl, NaBr) from the reduction step. Only EA detects this hidden mass.
-
The "Gold Standard" Protocol: Combustion of Halogenated Indolines
The following protocol is optimized for 5-bromo-7-aminoindoline . It incorporates specific additives to manage the bromine content and prevent refractory carbide formation.
Phase 1: Sample Preparation (The Causality of Failure)
-
Step: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours.
-
Why: The 7-amino group forms hydrogen bonds with atmospheric water. Standard "air drying" is insufficient and is the #1 cause of Hydrogen errors.
-
Handling: Store under Argon/Nitrogen until the exact moment of weighing to prevent oxidation (browning).
Phase 2: Weighing & Additives
-
Balance: Ultra-microbalance (readability 0.1 µg).
-
Target Mass: 2.0 – 2.5 mg.
-
Crucial Additive: Add 5–10 mg of Vanadium Pentoxide (
) or Tungsten(VI) Oxide ( ) to the tin capsule.-
Mechanism:[2] The additive acts as an oxygen donor and flux. It prevents the bromine from trapping carbon in the ash (forming carbides) and ensures the complete release of gases.
-
Phase 3: The Combustion Train (Visualized)
The instrument must be configured with a Halogen Trap (Silver Wool) in the combustion tube. Without this, free bromine gas will enter the detector, causing interference.
Figure 1: Optimized Combustion Workflow for Brominated Compounds. Note the specific insertion of the Silver Wool Trap to sequester Bromine prior to separation.
Data Interpretation & Standards
Theoretical Calculation
Formula:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
Acceptance Criteria (Journal Standard)
The experimental result must fall within ±0.4% of the theoretical value.
Table 2: Pass/Fail Scenarios for 5-bromo-7-aminoindoline
| Element | Theoretical | Experimental (Pass) | Experimental (Fail) | Diagnosis of Failure |
| Carbon | 45.09% | 44.95% | 43.10% | Incomplete Combustion. Likely failed to use |
| Hydrogen | 4.26% | 4.35% | 4.90% | Solvent Trap. Presence of water or Ethyl Acetate. Sample not dried sufficienty. |
| Nitrogen | 13.15% | 13.01% | 12.10% | Weighing Error. If all values are low, the sample likely contained inorganic salts (e.g., NaBr) that do not combust. |
Troubleshooting Guide
Issue: High Hydrogen (>0.5% deviation) [3]
-
Cause: The amino group is hygroscopic.
-
Fix: Dry sample in a pistol dryer with
desiccant. Handle in a glovebox if humidity >60%.
Issue: Low Carbon, Normal Nitrogen
-
Cause: Formation of unburned carbon residues (coke) due to the halogen effect.
-
Fix: Increase Oxygen dose time by 10 seconds and double the amount of
or .
Issue: Drift in Instrument Baseline
-
Cause: Halogen saturation. The silver wool trap is saturated with Bromine.
-
Fix: Replace the combustion tube packing (Silver Wool) immediately.
References
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. ACS Publications.[4][5]
-
Royal Society of Chemistry (RSC). (2021). Elemental analysis: an important purity control but prone to manipulations.[6] Inorganic Chemistry Frontiers.
-
Thermo Fisher Scientific. (2016). Fast Determinations of Brominated Compounds using Oxidative Pyrolytic Combustion. Application Note 72155.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
National Institutes of Health (NIH) - PubChem. (2023). Compound Summary: 5-Bromo-7-aminoindoline.[7]
Sources
- 1. eolss.net [eolss.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. 7-AMINO-5-BROMOINDOLE | 374537-99-2 [chemicalbook.com]
A Comparative Guide to LC-MS Strategies for Impurity Identification in the Synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines (e.g., ICH Q3A/B) that mandate the reporting, identification, and toxicological qualification of impurities above specific thresholds.[1] These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final substance.[2][3]
5-Bromo-2,3-dihydro-1H-indol-7-ylamine is a crucial building block in the synthesis of various pharmacologically active molecules. Its specific substitution pattern makes it a high-value intermediate, but also introduces complexities in its synthesis that can lead to a range of process-related impurities. Ensuring the chemical integrity of this intermediate is paramount, as the impurities carried forward can impact the safety, stability, and efficacy of the final drug product.
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the robust identification and characterization of potential impurities formed during the synthesis of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine. We will explore the causality behind experimental choices, from chromatographic separation to mass spectrometric analysis, providing field-proven insights for researchers, scientists, and drug development professionals.
Plausible Synthetic Pathway and the Genesis of Impurities
A thorough understanding of the synthetic route is the first step in predicting and identifying potential impurities. A logical and efficient pathway to synthesize 5-Bromo-2,3-dihydro-1H-indol-7-ylamine involves a multi-step process starting from indoline.
Caption: Plausible synthetic route and primary sources of process-related impurities.
The synthesis logically proceeds via:
-
Nitration: Electrophilic nitration of indoline to introduce a nitro group, which directs primarily to the 7-position under controlled conditions.
-
Bromination: Introduction of a bromine atom. The electron-withdrawing nitro group deactivates the ring, but bromination using a reagent like N-Bromosuccinimide (NBS) can selectively install bromine at the 5-position.[4][5]
-
Reduction: The final step involves the reduction of the nitro group to the desired primary amine using reagents like stannous chloride (SnCl₂) or catalytic hydrogenation.[1][6]
From this pathway, several potential process-related organic impurities can be postulated:
-
Starting Materials & Intermediates: Unreacted 5-bromo-7-nitroindoline due to incomplete reduction.[3]
-
By-products:
-
Positional Isomers: Formation of other bromo-isomers during the bromination step.
-
Over-reaction Products: Di-brominated species resulting from excessive bromination.
-
Side-reaction Products: Reductive debromination during the final step can lead to the formation of 2,3-dihydro-1H-indol-7-ylamine.
-
A Comparative Analysis of LC-MS Platforms for Impurity Identification
The choice of LC-MS instrumentation is pivotal and dictates the quality and depth of information obtained. No single platform is optimal for all tasks; rather, a strategic combination of separation and detection technologies provides the most comprehensive impurity profile.
The Separation: HPLC vs. UHPLC
The primary goal of the liquid chromatography step is to resolve the main component from its closely related impurities.
-
High-Performance Liquid Chromatography (HPLC): The traditional workhorse, HPLC systems using columns with 3-5 µm particles provide reliable and robust separations. However, for complex impurity profiles, achieving baseline separation between isomers or low-level impurities can be challenging and time-consuming.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): By utilizing columns with sub-2 µm particles, UHPLC systems operate at higher pressures to deliver significantly improved resolution, higher peak capacity, and much faster analysis times. For impurity profiling, where trace components often co-elute with the main peak in HPLC, the superior resolving power of UHPLC is a distinct advantage.[7]
Verdict: For impurity analysis, UHPLC is the superior choice . It provides the resolution necessary to detect and accurately quantify trace impurities that might otherwise be missed, ensuring a more accurate and reliable purity assessment.
The Detection: A Comparison of Mass Spectrometers
The mass spectrometer identifies and characterizes the compounds separated by the LC system. The choice of MS detector depends on whether the goal is to screen for known impurities, quantify them, or identify novel, unknown structures.
| MS Technology | Primary Application | Strengths | Limitations |
| Single Quadrupole (SQ) | Screening for known impurities; Purity confirmation. | Cost-effective, robust, easy to use. | Low resolution and mass accuracy; Not suitable for unknown identification; Limited structural information. |
| Tandem Quadrupole (QQQ) | Targeted quantification of known impurities. | Exceptional sensitivity and selectivity (MRM mode); Gold standard for trace quantification.[8] | Poor performance in full-scan mode; Not designed for identifying unknown compounds. |
| High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap) | Identification and characterization of unknown impurities; Accurate mass confirmation. | High mass accuracy (<5 ppm) allows for elemental formula determination; MS/MS capability provides structural fragments for elucidation.[9] | Higher cost and complexity; May have a slightly lower dynamic range for quantification than QQQ. |
Expert Insight: A tiered approach is often most effective. An initial screen can be performed on a UHPLC-SQ system. Any peaks exceeding the reporting threshold can then be subjected to analysis on a UHPLC-HRMS system for definitive identification and structural elucidation. For tracking and controlling a known, potent impurity across batches, a highly sensitive QQQ method would be developed.
Workflow and Experimental Protocols
A self-validating system for impurity identification follows a logical progression from detection to characterization.
Caption: A systematic workflow for LC-HRMS based impurity identification.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh 10 mg of the 5-Bromo-2,3-dihydro-1H-indol-7-ylamine test sample into a 10 mL volumetric flask.
-
Dilution: Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Working Solution: Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL (100 µg/mL) using the same diluent. This concentration is typically suitable for detecting impurities in the 0.05-0.1% range without saturating the detector with the main peak.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to protect the UHPLC system.
Protocol 2: UHPLC-HRMS Method for Impurity Identification
This protocol is designed for a UHPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
UHPLC System:
-
Column: C18 reversed-phase, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 280 nm (for reference).
-
-
HRMS (Q-TOF) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: 50 - 800 m/z.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA). A full MS scan is followed by MS/MS scans on the top 3 most intense ions exceeding a set threshold.
-
Collision Energy: Ramped from 10-40 eV to generate informative fragments.
-
Data Interpretation: A Hypothetical Case Study
Upon analyzing a synthetic batch, a minor peak is detected eluting just after the main product.
Target Product: 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
-
Formula: C₈H₉BrN₂
-
Monoisotopic Mass: 211.9998 Da
-
Expected [M+H]⁺: 213.0076 Da
Hypothetical Impurity Data:
| Parameter | Observation | Interpretation |
| Retention Time | Slightly later than the main peak | The impurity is likely less polar than the target compound. |
| HRMS [M+H]⁺ (Experimental) | 290.9181 m/z | The mass is ~78 Da higher than the target compound. |
| Isotopic Pattern | Shows characteristic M, M+2, M+4 peaks in a ~1:2:1 ratio. | This pattern is a definitive signature for a molecule containing two bromine atoms .[10] |
| Elemental Formula (from Accurate Mass) | C₈H₈Br₂N₂ (Mass error: 1.2 ppm) | The formula confirms the addition of one bromine and the loss of one hydrogen compared to the target. |
| MS/MS Fragmentation | Shows a neutral loss of HBr (-80 Da). | Suggests the second bromine is on the aromatic ring and can be eliminated. |
Conclusion
The rigorous identification of impurities in pharmaceutical intermediates like 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is a non-negotiable aspect of drug development. This guide demonstrates that a modern analytical approach, centered around the high resolving power of UHPLC and the definitive structural information from HRMS, provides the most robust and reliable platform for this task. While simpler techniques like HPLC-UV or LC-SQ can be used for routine purity checks, they lack the capability to confidently identify unknown impurities. The strategic application of UHPLC-HRMS, supplemented by targeted QQQ methods when necessary, creates a self-validating system that ensures product quality, satisfies regulatory requirements, and ultimately contributes to the development of safer medicines.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved February 12, 2026, from [Link]
-
Outlaw, V. K., & Townsend, C. A. (2014). A practical route to substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. Organic letters, 16(24), 6334–6337. [Link]
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Yamashkin, S. A., & Yurovskaya, M. A. (1999). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds, 35(12), 1431-1434. [Link]
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Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved February 12, 2026, from [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved February 12, 2026, from [Link]
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Popik, V. V., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8675–8684. [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved February 12, 2026, from [Link]
-
Shimadzu. (2020, July 30). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved February 12, 2026, from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved February 12, 2026, from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved February 12, 2026, from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]
-
Asian Journal of Research in Chemistry. (2010). Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry. Retrieved February 12, 2026, from [Link]
-
Future Science. (n.d.). LC–MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Retrieved February 12, 2026, from [Link]
-
PubMed. (2024). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Retrieved February 12, 2026, from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved February 12, 2026, from [Link]
-
ChemRxiv. (n.d.). Green Synthesis: A Novel Method for Bromination of 7-Amino- Phthalide. Retrieved February 12, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Retrieved February 12, 2026, from [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved February 12, 2026, from [Link]
-
Beilstein Archives. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Retrieved February 12, 2026, from [Link]
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved February 12, 2026, from [Link]
-
YouTube. (2023, April 5). Chapter 7 Allylic Bromination Using NBS. Retrieved February 12, 2026, from [Link]
-
YouTube. (2023, April 5). Chapter 7 Allylic Bromination Using NBS. Retrieved February 12, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
Essential Safety and Handling Guide for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Due to the absence of specific toxicological data for 5-Bromo-2,3-dihydro-1H-indol-7-ylamine, a thorough risk assessment must be conducted before any handling. The chemical structure, containing a bromo group and an aromatic amine, suggests potential hazards. Based on the hazard classification of a structurally similar compound, (2S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-2-YLAMINE HYDROCHLORIDE, the following potential hazards should be assumed[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Eye Irritation: May cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
Given these potential hazards, all work with this compound must be performed with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes (inhalation, dermal contact, and ingestion). The following table outlines the minimum required PPE for handling 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a full-face shield if there is a splash hazard. | Must meet ANSI Z87.1 standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is highly recommended. | Inspect gloves for integrity before each use.[3][5] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. For tasks outside a hood where dust may be generated, a NIOSH-approved respirator (e.g., N95) is required. | Respirator use requires prior medical evaluation and fit-testing.[5] |
| Body Protection | A flame-resistant lab coat, long-sleeved clothing, and long pants to cover all exposed skin. | --- |
| Foot Protection | Closed-toe, chemical-resistant shoes. | --- |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for the safe handling and storage of 5-Bromo-2,3-dihydro-1H-indol-7-ylamine.
Pre-Handling Checklist
-
Location: Ensure work is performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: Have a fully stocked chemical spill kit appropriate for solid hazardous materials readily available.
-
Review Protocol: Read and understand this entire guide and the experimental protocol before beginning any work.
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: Conduct all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine dust particles.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.[2] Contaminated clothing should be removed and washed before reuse.[1][2]
Storage Requirements
-
Store 5-Bromo-2,3-dihydro-1H-indol-7-ylamine in a tightly sealed, properly labeled container.[4]
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures: Spill Response Plan
In the event of a spill, a prompt and informed response is critical to mitigate potential exposure and environmental contamination. The following procedure is for a minor solid spill (less than one pound) that can be handled by trained laboratory personnel.[7] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
Immediate Actions
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[9][10]
-
Isolate the Area: Secure the area to prevent others from entering and potentially spreading the contamination.[9][10]
-
Assess the Situation: Evaluate the extent of the spill and ensure you have the appropriate training and equipment to handle it safely.
Spill Cleanup Protocol
-
Don Additional PPE: Wear the appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if necessary.[9][10]
-
Contain the Spill: Gently cover the solid spill with absorbent pads or paper towels to prevent it from becoming airborne.[9] For a liquid spill, use an inert absorbent material, starting from the edges and working inwards.[7][11]
-
Clean Up: Carefully scoop the absorbed material and spilled solid into a heavy-duty plastic bag or a designated hazardous waste container.[7][11] Avoid creating dust during this process.[7]
-
Decontaminate: Wipe the spill area with a wet paper towel or spill pad.[7][11] Place all used cleaning materials into the same hazardous waste bag.
-
Final Cleaning: Clean the area with soap and water. If the chemical is highly toxic, collect the rinse water for disposal as hazardous waste.[10]
-
Dispose of Waste: Seal the hazardous waste bag, label it clearly with the contents, and arrange for disposal through your institution's EHS department.[7][11]
-
Restock: Replenish any used items in the spill kit.[10]
Spill Response Workflow
Caption: Workflow for minor solid chemical spill response.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental protection. As 5-Bromo-2,3-dihydro-1H-indol-7-ylamine is a halogenated organic compound, its waste must be handled accordingly.
Waste Segregation
-
Halogenated Organic Waste: All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips) and solutions, must be collected in a designated "Halogenated Organic Waste" container.[8][12][13]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[13][14][15] Also, do not mix with other waste types like acids, bases, or heavy metals.[14]
Waste Container and Labeling
-
Container: Use a compatible, leak-proof container with a secure screw-top cap for all halogenated waste.[8][13]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of all components, including "5-Bromo-2,3-dihydro-1H-indol-7-ylamine".[8][14] The label should be affixed as soon as the first drop of waste is added.[14]
Disposal Procedure
-
Collect all waste in the appropriately labeled halogenated waste container.
-
Keep the container closed at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area.
-
Once the container is full, arrange for pickup and disposal through your institution's EHS department.
References
-
Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware. (n.d.). Retrieved from [Link]
-
WASTE MANAGEMENT. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). Retrieved from [Link]
-
Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). Retrieved from [Link]
-
Spill Management Procedure - Texas A&M Texarkana. (n.d.). Retrieved from [Link]
-
Spill Clean up Procedure - Safety & Risk Services. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025-09-12). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07). Retrieved from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2009-09-22). Retrieved from [Link]
-
Safety Data Sheet: 5-Bromo-3-indolyl b-D-galactopyranoside - Carl ROTH. (2025-10-30). Retrieved from [Link]
-
Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
